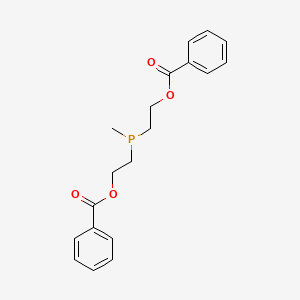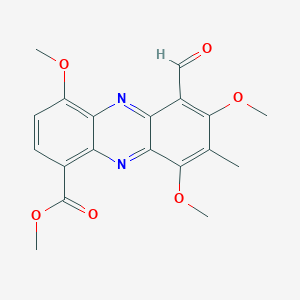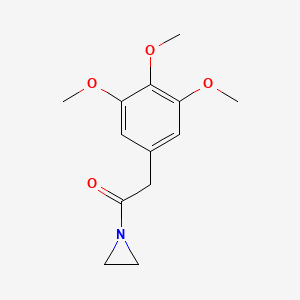
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound that features an aziridine ring attached to a phenyl group substituted with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through a multi-step process involving the formation of the aziridine ring and subsequent attachment to the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aziridine precursor under acidic or basic conditions to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Reaction Scale: Large reactors with precise temperature and pressure control
Purification: Techniques like recrystallization, distillation, or chromatography
Safety: Handling of hazardous reagents and waste management
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran
Substitution: Amines, thiols, in solvents like ethanol or water
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with new functional groups replacing the aziridine ring
Applications De Recherche Scientifique
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target molecules. This modification can alter the function of the target, leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Covalent modification of enzyme active sites, leading to inhibition of enzyme activity.
Receptor Binding: Interaction with receptors, potentially modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with other aziridine-containing compounds and trimethoxyphenyl derivatives. Similar compounds include:
1-(Aziridin-1-yl)-2-phenylethanone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(3,4,5-Trimethoxyphenyl)ethanamine: Contains an amine group instead of the aziridine ring, leading to different biological activities.
Uniqueness: The presence of both the aziridine ring and the trimethoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15257-80-4 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-9(8-12(15)14-4-5-14)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
YSJUZRHMKVVAFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
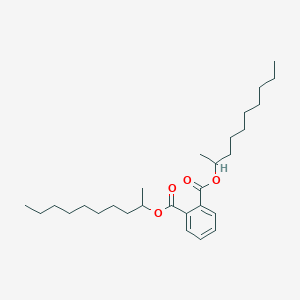
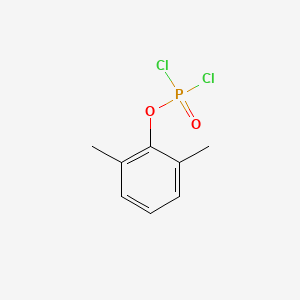
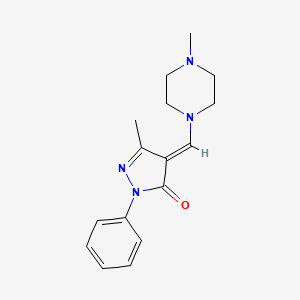
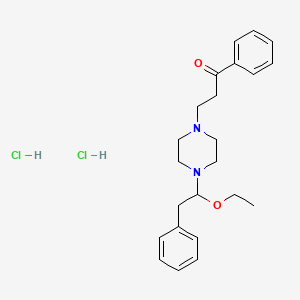
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

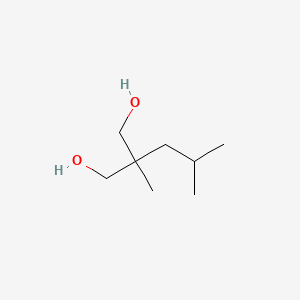
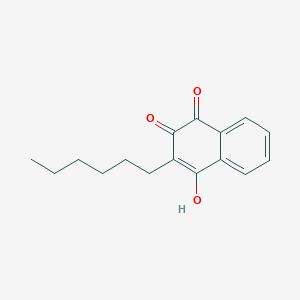
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
